![molecular formula C13H19NO3 B5618913 3-butyryl-4-(isopropylamino)-6-methyl-2H-pyran-2-one](/img/structure/B5618913.png)
3-butyryl-4-(isopropylamino)-6-methyl-2H-pyran-2-one
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Overview
Description
Synthesis Analysis
The synthesis of pyranone derivatives, including compounds similar to 3-butyryl-4-(isopropylamino)-6-methyl-2H-pyran-2-one, involves various condensation and ring-closing reactions. For example, Prior et al. (2014) described the synthesis of bicyclic pyridinones and tricyclic morpholinopyrones through condensation of dialkylamines and specific pyridinone precursors, followed by intramolecular lactonization reactions and dialkylation reactions involving a dinucleophile and a dielectrophile, respectively (Prior et al., 2014).
Molecular Structure Analysis
The molecular structure of pyranone derivatives is characterized by single-crystal X-ray analyses and 2D COSY spectroscopy, which help in unequivocally determining the chemical structure and configuration of these compounds. The fluorescently active bicyclic pyridinone compounds synthesized show longer absorption and emission wavelengths, suggesting a complex molecular structure that can be employed as fluorescence activity-based probes (Prior et al., 2014).
Chemical Reactions and Properties
Pyranone derivatives participate in various chemical reactions, including cyclocondensations, Michael addition, and nucleophilic substitutions, leading to the formation of a wide range of heterocyclic compounds. These reactions are influenced by the presence of functional groups, such as acylamino and alkylamino groups, which contribute to the compound's reactivity and chemical properties. For instance, Gerus et al. (2005) explored the reactions of trifluoromethyl-containing 2H-pyran-2-one with O- and N-nucleophiles, leading to the synthesis of derivatives with significant chemical properties (Gerus et al., 2005).
Physical Properties Analysis
The physical properties of 3-butyryl-4-(isopropylamino)-6-methyl-2H-pyran-2-one and related compounds are determined by their molecular structure, which influences their solubility, melting point, and photophysical properties. For example, the photophysical properties, including absorption and emission wavelengths, are critical for applications in fluorescence microscopy and biological tracing, as indicated by the work of Prior et al. (2014) (Prior et al., 2014).
properties
IUPAC Name |
3-butanoyl-6-methyl-4-(propan-2-ylamino)pyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-5-6-11(15)12-10(14-8(2)3)7-9(4)17-13(12)16/h7-8,14H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPZQRNDZKZJBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(OC1=O)C)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyryl-4-(isopropylamino)-6-methyl-2H-pyran-2-one |
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